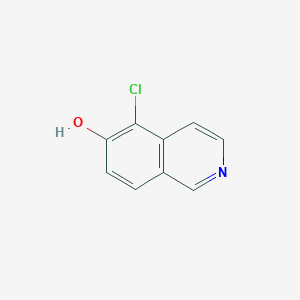

5-Chloroisoquinolin-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-7-3-4-11-5-6(7)1-2-8(9)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTPGTZNQQAMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668956 | |

| Record name | 5-Chloroisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918488-41-2 | |

| Record name | 5-Chloroisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloroisoquinolin-6-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Chloroisoquinolin-6-ol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its specific substitution pattern, featuring both a halogen and a hydroxyl group on the isoquinoline core, presents unique synthetic challenges and necessitates a strategic approach to its construction. This technical guide provides a comprehensive overview of plausible and efficient synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two primary strategies: the construction of the isoquinoline core followed by functional group manipulation, and a convergent approach building the heterocyclic system from a pre-functionalized aromatic precursor. This guide emphasizes the causality behind experimental choices, provides detailed step-by-step protocols, and is grounded in established chemical principles.

Introduction and Strategic Overview

The isoquinoline motif is a privileged structure in pharmacology, appearing in numerous natural products and synthetic drugs. The targeted compound, this compound, is of particular interest due to its potential for derivatization at multiple sites. The chlorine atom at the C5 position can be functionalized via various cross-coupling reactions, while the hydroxyl group at C6 offers a site for etherification or other modifications.

The synthesis of this molecule is not trivial. The primary challenges lie in controlling the regioselectivity of the chlorination and hydroxylation steps while efficiently constructing the bicyclic isoquinoline system. This guide will focus on robust and adaptable methods, primarily leveraging the protection of the hydroxyl group as a more stable methoxy ether during the core synthesis, followed by a final deprotection step.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary bond disconnections that inform our forward synthetic strategies. The C-O bond of the phenol can be disconnected, suggesting a late-stage demethylation of a methoxy precursor. The isoquinoline core itself can be disconnected via established named reactions such as the Pomeranz-Fritsch or Bischler-Napieralski cyclizations.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Pomeranz-Fritsch Cyclization Strategy

This strategy is arguably one of the most reliable methods for constructing the isoquinoline skeleton from a benzaldehyde derivative.[1][2] The key is to start with a commercially available or readily synthesized benzaldehyde that already contains the required chloro and protected hydroxyl (methoxy) groups at the correct positions.

The overall workflow involves the formation of a Schiff base (a benzalaminoacetal), followed by an acid-catalyzed cyclization to form the aromatic isoquinoline core. A final deprotection step reveals the target phenol.

Caption: Workflow for Pathway I via Pomeranz-Fritsch Reaction.

Expertise & Causality: Why this approach?

-

Strategic Protection: The phenolic hydroxyl group is acidic and can interfere with various reactions, particularly the strong acid conditions used for cyclization. Protecting it as a methyl ether renders it inert to these conditions, simplifying the synthesis and preventing unwanted side reactions.

-

Regiochemical Control: Starting with 3-chloro-4-methoxybenzaldehyde definitively sets the substitution pattern of the final product. This avoids the formation of regioisomers that would arise from attempting to chlorinate or hydroxylate the isoquinoline core directly.

-

Robustness: The Pomeranz-Fritsch reaction is a well-established and high-yielding method for isoquinoline synthesis, making this a reliable and scalable route.[2]

Experimental Protocol: Pathway I

Step 2A: Synthesis of 5-Chloro-6-methoxyisoquinoline

-

Schiff Base Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 3-chloro-4-methoxybenzaldehyde (1.0 eq), aminoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the Schiff base formation.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal intermediate. Do not purify further.

-

Cyclization: In a separate flask, cool concentrated sulfuric acid (e.g., 10 volumes) to 0 °C in an ice bath.

-

With vigorous stirring, add the crude benzalaminoacetal dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC until the starting material is consumed.[2]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution to pH > 10 using a cold concentrated sodium hydroxide solution.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford pure 5-chloro-6-methoxyisoquinoline.

Step 2B: Demethylation to this compound

-

Reaction Setup: Dissolve 5-chloro-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

-

Reagent Addition: Add a solution of boron tribromide (BBr₃, ~1.5-2.0 eq, 1M in DCM) dropwise to the stirred solution. Caution: BBr₃ is highly corrosive and reacts violently with water.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

-

Work-up: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate. The product may precipitate or be in the organic layer.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or column chromatography to yield this compound.

Data Summary: Pathway I

| Step | Key Reagents | Solvent | Typical Conditions | Expected Yield |

| 2A | 3-chloro-4-methoxybenzaldehyde, aminoacetaldehyde diethyl acetal, H₂SO₄ | Toluene, then neat H₂SO₄ | Reflux, then 80-90 °C | 60-75% |

| 2B | Boron tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to RT | 70-90% |

Pathway II: Bischler-Napieralski / Pictet-Spengler Type Strategy

An alternative and convergent approach involves forming the heterocyclic ring from a pre-functionalized phenethylamine or benzylamine precursor. The Bischler-Napieralski reaction is a classic choice, involving the cyclization of a β-arylethylamide.

This pathway requires the synthesis of 2-(3-chloro-4-methoxyphenyl)ethanamine, which can be prepared from the corresponding phenylacetic acid or benzaldehyde. Once the phenethylamine is obtained, it is acylated, cyclized to a dihydroisoquinoline intermediate, and finally aromatized.

Caption: Workflow for Pathway II via Bischler-Napieralski Reaction.

Expertise & Causality: Why this approach?

-

Convergence: This route can be highly efficient if the starting phenethylamine is readily accessible. It builds the core in a convergent manner.

-

Milder Aromatization: The final aromatization step, often carried out with a palladium catalyst, can be milder than the conditions of the Pomeranz-Fritsch cyclization, which may be beneficial for sensitive substrates.

-

Trustworthiness: Each step in this sequence—amidation, cyclization, dehydrogenation, and demethylation—is a high-fidelity, well-understood transformation in organic synthesis, providing a self-validating system of protocols.

Experimental Protocol: Pathway II

Step 3A: Amide Formation

-

Dissolve 2-(3-chloro-4-methoxyphenyl)ethanamine (1.0 eq) in a suitable solvent like DCM or THF.

-

Add a base such as triethylamine or pyridine (1.2 eq).

-

Cool the solution to 0 °C and add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up by washing with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine. Dry the organic layer and concentrate to yield the amide, which is often pure enough for the next step.

Step 3B: Bischler-Napieralski Cyclization

-

Dissolve the crude amide from the previous step in a solvent like acetonitrile or toluene.

-

Add phosphorus oxychloride (POCl₃, ~2-3 eq) and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC for the disappearance of the starting amide.

-

Cool the mixture and carefully pour it onto ice. Basify with aqueous ammonia or NaOH.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.

Step 3C: Aromatization

-

Dissolve the crude dihydroisoquinoline in a high-boiling solvent such as decalin or xylenes.

-

Add 10% palladium on carbon (Pd/C, ~5-10 mol%).

-

Heat the mixture to reflux for several hours to effect dehydrogenation.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the pad with solvent.

-

Concentrate the filtrate to obtain crude 5-chloro-6-methoxyisoquinoline, which can be purified by chromatography.

Step 3D: Demethylation

-

Follow the same demethylation protocol as described in Step 2B of Pathway I.

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through multi-step sequences that employ a protection strategy for the reactive hydroxyl group. Both the Pomeranz-Fritsch and Bischler-Napieralski routes presented here offer robust and scalable methods for constructing this valuable heterocyclic intermediate. The choice between pathways may depend on the availability and cost of the respective starting materials (substituted benzaldehyde vs. substituted phenethylamine). The protocols described are grounded in well-established synthetic transformations and provide a solid foundation for researchers aiming to access this compound and its derivatives for applications in drug discovery and materials science.

References

5-Chloroisoquinolin-6-ol mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 5-Chloroisoquinolin-6-ol

Abstract

This compound is a substituted isoquinoline of interest in medicinal chemistry and drug development. While direct, extensive research on its specific biological mechanism of action is emerging, its structural features—a chlorinated isoquinoline core with a hydroxyl group—suggest several plausible and compelling mechanisms. This technical guide synthesizes information from closely related analogs and foundational biochemical principles to propose and explore its potential primary targets and downstream signaling effects. We provide a framework for researchers, scientists, and drug development professionals to investigate this molecule, complete with detailed experimental protocols and workflow visualizations. This document is structured to provide not just a list of possibilities, but the scientific rationale behind them, empowering researchers to design robust, self-validating experimental plans.

Introduction to this compound: A Molecule of Untapped Potential

This compound (CAS No. 918488-41-2) is a heterocyclic organic compound.[1][2] Its isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3][4] The specific substitution pattern, a chlorine atom at the 5-position and a hydroxyl group at the 6-position, creates a unique electronic and steric profile that dictates its potential interactions with biological macromolecules.[4]

Given the limited direct literature on this compound, this guide will infer its potential mechanisms of action by examining validated targets of structurally analogous compounds. This approach provides a scientifically grounded starting point for future investigation. We will explore four primary putative mechanisms:

-

Inhibition of Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1)

-

Inhibition of DNA Topoisomerase II

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

-

Activity as a Metal Chelator

This guide is designed to be a living document, providing both foundational knowledge and the practical tools to validate these hypotheses.

Putative Mechanisms of Action: An Evidence-Based Exploration

Hypothesis I: Inhibition of SARM1 and Axon Degeneration

The structurally similar compound, 5-Chloroisoquinoline, is a known inhibitor of SARM1 (Sterile alpha and toll/interleukin receptor motif containing protein 1).[5] SARM1 is a critical enzyme in the pathway of programmed axon degeneration, a hallmark of many neurodegenerative diseases.[5]

Causality and Scientific Rationale: SARM1 possesses an intrinsic NAD+ hydrolase activity, which is triggered by injury or disease. The rapid depletion of NAD+ in the axon leads to energetic collapse and subsequent degeneration. An inhibitor of SARM1, such as 5-Chloroisoquinoline, would block this NAD+ cleavage, preserving axonal integrity. Given the shared chloro-isoquinoline core, it is highly plausible that this compound could engage the SARM1 active site.

Signaling Pathway:

Caption: Hypothesized SARM1 inhibition pathway by this compound.

Hypothesis II: Inhibition of DNA Topoisomerase II and Cytotoxic Activity

Substituted chloroisoquinolinediones have demonstrated potent cytotoxic activity by inhibiting DNA topoisomerase II.[6] These enzymes are crucial for managing DNA topology during replication and transcription.

Causality and Scientific Rationale: Topoisomerase II inhibitors act by stabilizing the "cleavage complex," a transient state where the enzyme has cut the DNA strands. This leads to permanent double-strand breaks, triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The planar isoquinoline ring system is capable of intercalating between DNA base pairs, a common feature of many topoisomerase inhibitors. The chloro and hydroxyl substituents would further modulate this interaction.[6]

Mechanism of Action Diagram:

Caption: Proposed mechanism of Topoisomerase II inhibition.

Hypothesis III: Modulation of MAPK Signaling Pathways

Tetrahydroisoquinoline derivatives have been shown to induce apoptosis through the activation of ERK1/2 and p38-MAPK signaling pathways.[7] These pathways are central regulators of cell proliferation, differentiation, and death.

Causality and Scientific Rationale: Many small molecules influence cellular fate by modulating the activity of upstream kinases. The isoquinoline scaffold can serve as a template for designing kinase inhibitors.[8] Depending on the specific cellular context and binding mode, this compound could either activate or inhibit key kinases, leading to the phosphorylation and activation of downstream effectors like ERK1/2 and p38, ultimately culminating in programmed cell death.

Signaling Pathway Diagram:

Caption: Putative modulation of the MAPK signaling cascade leading to apoptosis.

Methodologies for Mechanistic Characterization

To validate the aforementioned hypotheses, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating systems, providing clear, interpretable data.

Biochemical Assays: Probing the Direct Target Interaction

Protocol: Generic Enzyme Inhibition Assay (e.g., for SARM1 NADase Activity)

This protocol is based on measuring the decrease in a fluorescent substrate upon enzymatic activity.

Workflow Diagram:

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 384-well assay plate, add 5 µL of diluted compound. Add 10 µL of recombinant enzyme (e.g., SARM1) at a 2X final concentration. Include "no enzyme" and "vehicle (DMSO)" controls.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of 4X substrate (e.g., ε-NAD+) to all wells to start the reaction.

-

Kinetic Read: Immediately place the plate in a fluorescent plate reader and measure the signal every 2 minutes for 60 minutes.

-

Data Analysis: Calculate the reaction velocity (V₀) from the linear portion of the kinetic curve. Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9][10]

Data Summary Table (Hypothetical):

| Assay Type | Target | Endpoint | Result (IC₅₀) |

|---|---|---|---|

| NADase Activity Assay | SARM1 | Fluorescence | 1.2 µM |

| Topo II Decatenation | Topoisomerase II | Gel Electrophoresis | 5.8 µM |

| Kinase Panel (468 kinases) | Various | Radiometric | > 10 µM for most kinases |

Cell-Based Assays: Assessing the Phenotypic Outcome

Cell-based assays are critical for understanding a compound's effect in a biological context, accounting for cell permeability, stability, and engagement with intracellular targets.[11][12]

Protocol: MTT Assay for Cellular Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Step-by-Step Methodology:

-

Cell Plating: Seed cells (e.g., A549 lung cancer cells, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle (DMSO) control.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Western Blot for MAPK Pathway Activation

This technique allows for the detection of specific proteins (e.g., phosphorylated ERK) in a cell lysate.

-

Treatment and Lysis: Treat cells (e.g., SH-SY5Y) with this compound at its GI₅₀ concentration for various time points (0, 15, 30, 60, 120 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for p-ERK, total-ERK, p-p38, and total-p38. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.

Profiling for Off-Target Effects

A critical aspect of drug development is ensuring target specificity to minimize unintended side effects.[13][14][15]

Strategies for Off-Target Assessment:

-

Broad Kinase Screening: Submit the compound to a commercial service for screening against a large panel of recombinant kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot). This provides a broad view of potential kinase interactions.

-

In Silico Prediction: Use computational tools and databases (e.g., ChEMBL, SwissTargetPrediction) to predict potential off-targets based on chemical similarity to known ligands.

-

Cellular Thermal Shift Assay (CETSA): This method can identify direct target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon compound binding.

Conclusion and Future Directions

This guide posits that this compound is a molecule with significant therapeutic potential, likely acting through one or more well-defined mechanisms including the inhibition of SARM1, DNA Topoisomerase II, or the modulation of MAPK signaling pathways. The provided experimental frameworks offer a clear path for researchers to systematically validate these hypotheses.

Future research should focus on:

-

Direct Target Identification: Employing unbiased techniques like chemical proteomics or CETSA-MS to definitively identify the primary binding partners in relevant cell types.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the isoquinoline core affect potency and selectivity.

-

In Vivo Validation: Progressing the compound into relevant animal models (e.g., models of neurodegeneration or cancer xenografts) to assess efficacy and safety.

By combining the inferential logic presented here with rigorous experimental validation, the scientific community can unlock the full potential of this compound and its derivatives.

References

- 1. 918488-41-2|this compound|BLD Pharm [bldpharm.com]

- 2. 918488-41-2 CAS MSDS (6-Isoquinolinol, 5-chloro-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Chloro-6-methoxyisoquinoline [myskinrecipes.com]

- 9. mgcub.ac.in [mgcub.ac.in]

- 10. teachmephysiology.com [teachmephysiology.com]

- 11. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 5-Chloroisoquinolin-6-ol Derivatives: A Technical Guide for Drug Discovery

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Among these, the 5-Chloroisoquinolin-6-ol moiety presents a unique and compelling framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, drawing upon established findings from structurally related isoquinoline and quinoline compounds. We will delve into the rationale behind targeting specific disease areas, propose detailed synthetic and experimental protocols, and offer insights into the structure-activity relationships that may govern the efficacy of these promising molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapies.

Introduction: The Isoquinoline Core and the Promise of 5-Chloro-6-hydroxy Substitution

Isoquinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, have a long and storied history in drug discovery, yielding revolutionary medicines such as the analgesic morphine and the antibacterial berberine.[1] Their diverse biological activities span a wide spectrum, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The inherent versatility of the isoquinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles.

The specific substitution pattern of a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the isoquinoline ring introduces a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom can influence the overall electron density of the aromatic system, potentially enhancing interactions with biological targets. The hydroxyl group, a key hydrogen bond donor and acceptor, can facilitate crucial binding interactions within protein active sites. This combination suggests that derivatives of this compound are prime candidates for investigation across several therapeutic areas. Based on the activities of analogous structures, we will focus on three key areas of potential biological activity: anticancer, neuroprotective, and antimicrobial.

Potential Biological Activities and Mechanistic Insights

While direct experimental data on this compound derivatives is emerging, a wealth of information from structurally similar compounds allows us to formulate strong hypotheses regarding their potential biological activities and mechanisms of action.

Anticancer Activity: Targeting Key Cellular Machinery

Substituted isoquinolines and quinolines have demonstrated significant potential as anticancer agents.[3][4] The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes such as DNA replication and cell division.

2.1.1. Topoisomerase II Inhibition:

Structurally related 6-chloroisoquinoline-5,8-diones have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including lung, stomach, colon, and leukemia.[3] The proposed mechanism of action for these compounds is the inhibition of DNA topoisomerase II, a crucial enzyme responsible for resolving DNA tangles during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptosis. It is highly probable that derivatives of this compound could also function as topoisomerase II inhibitors.

2.1.2. Kinase Inhibition:

The quinoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The 6-chloroquinoline moiety, in particular, has been identified as a valuable building block for ATP-competitive kinase inhibitors.[5] It is plausible that this compound derivatives could be designed to selectively target and inhibit key oncogenic kinases, such as those in the PI3K/Akt/mTOR and EGFR signaling pathways.[5]

Neuroprotective Activity: Combating Neurodegeneration

Isoquinoline derivatives have garnered significant attention for their potential neuroprotective effects in the context of diseases like Parkinson's and Alzheimer's.[7][8] The mechanisms underlying these effects are often multifactorial, involving the modulation of oxidative stress, inflammation, and apoptosis.

2.2.1. PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair and cell death pathways. Overactivation of PARP-1 in response to neuronal damage, such as during cerebral ischemia, can lead to energy depletion and cell death.[1] Novel isoquinolinone-derived compounds, including a 5-hydroxy-dihydroisoquinolinone, have been identified as potent PARP-1 inhibitors with significant neuroprotective effects in in vitro models of cerebral ischemia.[1] Given the structural similarity, this compound derivatives represent a promising avenue for the development of novel PARP-1 inhibitors for the treatment of stroke and other neurodegenerative conditions.

2.2.2. Modulation of Dopaminergic Neurons:

Certain catechol isoquinolines have been shown to interact with dopaminergic neurons, with some demonstrating neuroprotective effects.[2] While some derivatives can be neurotoxic, others have shown the ability to protect against toxins that target these neurons. This suggests that with careful structural modification, this compound derivatives could be developed to have a beneficial impact on dopaminergic neuronal survival, relevant to Parkinson's disease.

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[9] Chlorinated isoquinoline and quinoline derivatives have shown promise in this area.[10][11]

2.3.1. Broad-Spectrum Antibacterial and Antifungal Effects:

Various chlorinated isoquinoline derivatives have demonstrated significant antifungal activity.[10] Furthermore, 5-chloroquinolin-8-ol (cloxyquin) has exhibited potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[11] The proposed mechanism for some of these compounds involves the chelation of essential metal ions, depriving the microbes of vital nutrients.[11] It is therefore reasonable to hypothesize that derivatives of this compound could possess broad-spectrum antibacterial and antifungal properties.

Synthetic and Experimental Protocols

A critical aspect of exploring the therapeutic potential of this compound derivatives is the ability to synthesize these compounds and evaluate their biological activity in a robust and reproducible manner.

Synthesis of the this compound Core

The synthesis of the core this compound scaffold can be achieved through a multi-step process, likely starting from a readily available isoquinoline precursor. A plausible synthetic route is outlined below. The specific details of this synthesis would require optimization and are presented here as a general workflow.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Nitration: 6-Hydroxyisoquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.

-

Chlorination: The hydroxyl group of 5-Nitroisoquinolin-6-ol is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride.

-

Reduction: The nitro group of 5-Nitro-6-chloroisoquinoline is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

-

Diazotization and Hydrolysis: The resulting 5-Amino-6-chloroisoquinoline undergoes diazotization with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the final product, this compound.

Evaluation of Biological Activity

3.2.1. Anticancer Activity Assays

-

Cell Viability Assay (MTT or SRB):

-

Plate various cancer cell lines (e.g., A549, SNU-638, Col2, HL-60) in 96-well plates.[3]

-

Treat the cells with a range of concentrations of the synthesized this compound derivatives.

-

After a specified incubation period (e.g., 48-72 hours), assess cell viability using MTT or SRB staining.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

-

Topoisomerase II Inhibition Assay:

-

Utilize a commercially available topoisomerase II drug screening kit.

-

Incubate supercoiled plasmid DNA with human topoisomerase II in the presence and absence of the test compounds.

-

Analyze the DNA relaxation products by agarose gel electrophoresis.

-

Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

-

3.2.2. Neuroprotective Activity Assays

-

Oxygen-Glucose Deprivation (OGD) Model:

-

Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Induce neuronal injury by exposing the cells to a glucose-free medium in a hypoxic chamber.[1]

-

Treat the cells with the test compounds during and after the OGD period.

-

Assess cell viability using lactate dehydrogenase (LDH) release assay or a fluorescent live/dead cell stain.

-

-

PARP-1 Inhibition Assay:

-

Use a commercial PARP-1 activity assay kit.

-

Incubate recombinant human PARP-1 with a histone-coated plate and NAD+ in the presence of the test compounds.

-

Detect the amount of poly(ADP-ribose) (PAR) generated using an anti-PAR antibody.

-

A decrease in PAR signal indicates inhibition of PARP-1 activity.

-

3.2.3. Antimicrobial and Antifungal Activity Assays

-

Broth Microdilution Assay:

-

Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

-

Inoculate the wells with a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

-

Data Presentation and Structure-Activity Relationship (SAR) Insights

Systematic evaluation of a library of this compound derivatives will be crucial for elucidating the structure-activity relationship (SAR). The following table provides a template for organizing the biological data obtained.

| Compound ID | R1-Substitution | R2-Substitution | Anticancer (IC50, µM) | Neuroprotection (% rescue) | Antimicrobial (MIC, µg/mL) |

| 5CIQ-01 | H | H | |||

| 5CIQ-02 | OCH3 | H | |||

| 5CIQ-03 | H | Phenyl | |||

| 5CIQ-04 | ... | ... |

By analyzing the data in this structured format, researchers can identify key structural features that contribute to potency and selectivity for each biological activity. For example, the addition of lipophilic groups might enhance cell permeability and anticancer activity, while specific substitutions on the hydroxyl group could modulate PARP-1 inhibitory potency.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, neurodegenerative diseases, and infectious diseases. The insights provided in this technical guide, based on the established biological activities of structurally related compounds, offer a solid foundation for initiating drug discovery programs centered on this versatile chemical entity. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives to validate these hypotheses and to establish a clear structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be essential for translating these promising molecules into clinically effective therapies.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Nucleus: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

Within the pantheon of heterocyclic chemistry, the isoquinoline nucleus occupies a position of profound significance. This deceptively simple fusion of a benzene and a pyridine ring is the foundational architecture for a vast and diverse family of over 2,500 known alkaloids, as well as a cornerstone in modern synthetic medicinal chemistry.[1] From the potent analgesic properties of morphine, first isolated over two centuries ago, to novel anticancer agents and antivirals, the isoquinoline scaffold has consistently proven to be a "privileged structure" in the quest for new therapeutic agents.[2] This guide aims to provide a comprehensive technical overview of the discovery, history, and core synthetic methodologies of isoquinoline compounds, offering field-proven insights for professionals engaged in drug discovery and development.

Part 1: The Genesis of a Heterocycle - A Historical Perspective

The story of isoquinoline begins not in the pristine environment of a modern laboratory, but in the grimy heart of the 19th-century industrial revolution: coal tar. In 1885, through the painstaking process of fractional crystallization of its acid sulfate, Hoogewerf and van Dorp first isolated this aromatic organic compound.[2][3] This discovery laid the groundwork for understanding a new class of heterocyclic compounds.

While the parent isoquinoline was a product of industrial byproduct analysis, its derivatives had been unknowingly utilized by humanity for millennia in the form of plant-based traditional medicines.[4] The true dawn of isoquinoline alkaloid chemistry, however, arrived with the isolation of morphine from the opium poppy (Papaver somniferum) by the German pharmacist Friedrich Sertürner in 1804.[5][6][7] This landmark achievement, predating the discovery of the parent heterocycle by over eight decades, is widely considered the first isolation of a medicinal alkaloid from a plant and marked the birth of alkaloid chemistry.[5][7] Sertürner's meticulous work, which involved a series of experiments on animals and even himself to ascertain its properties, transformed a crude plant extract of variable potency into a quantifiable chemical entity, laying the foundation for modern pharmacology.[7][8]

Another pivotal isoquinoline alkaloid with a rich history is berberine. This intensely yellow compound has been a staple of Traditional Chinese and Ayurvedic medicine for centuries, extracted from the roots, stems, and bark of plants like Berberis vulgaris (common barberry) and Coptis chinensis (Chinese goldthread).[9][10] Its first recorded use can be traced back to ancient Chinese medical texts from the Han Dynasty (206 BCE–220 CE) for treating gastrointestinal ailments.[9] The formal isolation of berberine occurred much later, with its discovery credited to Buchner and Herberger in 1830.[11]

The elucidation of the structures of these complex natural products and the parent isoquinoline ring spurred generations of chemists to devise synthetic routes to access this versatile scaffold, leading to the development of powerful name reactions that remain central to organic synthesis today.

Part 2: Foundational Synthetic Strategies for the Isoquinoline Core

The construction of the isoquinoline ring system has been a subject of intense investigation, leading to the development of several elegant and robust synthetic methodologies. These reactions, named after their pioneering investigators, are indispensable tools for organic chemists.

The Bischler-Napieralski Reaction: Intramolecular Cyclization to Dihydroisoquinolines

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular electrophilic aromatic substitution of β-arylethylamides.[12][13][14] The resulting dihydroisoquinolines can be readily oxidized to their aromatic isoquinoline counterparts.

The reaction is typically carried out under refluxing acidic conditions using a dehydrating agent.[15] The choice of reagent is critical and depends on the electron density of the aromatic ring. For electron-rich systems, phosphoryl chloride (POCl₃) is widely used. For substrates lacking electron-donating groups, a more potent combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often necessary.[14]

Reaction Workflow:

Caption: The Bischler-Napieralski Reaction Workflow.

Detailed Experimental Protocol (General Procedure):

-

Amide Preparation: The requisite β-arylethylamide is typically prepared by reacting the corresponding β-arylethylamine with an appropriate acyl chloride or anhydride.

-

Cyclization: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), the β-arylethylamide is dissolved in a suitable anhydrous solvent (e.g., acetonitrile or toluene).

-

The dehydrating agent (e.g., phosphoryl chloride, typically 3-5 equivalents) is added cautiously to the solution.

-

The reaction mixture is heated to reflux for a period determined by substrate reactivity, often monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess reagent is quenched, often by carefully pouring the mixture onto crushed ice.

-

The aqueous solution is then basified (e.g., with aqueous NaOH or NH₄OH) to precipitate the product or to facilitate extraction.

-

The product is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

-

Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline by heating with a catalyst such as palladium on carbon (Pd/C) in an appropriate solvent.

The Pictet-Spengler Reaction: A Biosynthetic Mimic

Discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[16][17][18] The Pictet-Spengler reaction is of particular significance as it often proceeds under mild, even physiological, conditions, especially with electron-rich aromatic rings like indoles, mimicking the biosynthetic pathways of many alkaloids.[19]

The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[18]

Reaction Workflow:

Caption: The Pictet-Spengler Reaction Workflow.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: The β-arylethylamine and the carbonyl compound (aldehyde or ketone, often a slight excess) are dissolved in a suitable solvent (e.g., methanol, ethanol, or toluene).

-

Acid Catalysis: A protic acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added to the mixture. The reaction is often run at temperatures ranging from room temperature to reflux, depending on the nucleophilicity of the aromatic ring.

-

Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.

-

The organic layer is then washed with brine, dried over an anhydrous salt, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure tetrahydroisoquinoline.

The Pomeranz-Fritsch Reaction: Direct Synthesis of Isoquinolines

Also emerging in 1893, the Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus itself, rather than its reduced forms.[20][21] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.

This reaction typically requires strong acidic conditions, such as concentrated sulfuric acid, to promote the cyclization and subsequent elimination steps that lead to the aromatic isoquinoline ring.[20]

Reaction Workflow:

Caption: The Pomeranz-Fritsch Reaction Workflow.

Detailed Experimental Protocol (General Procedure):

-

Formation of the Benzalaminoacetal: The benzaldehyde and 2,2-dialkoxyethylamine are condensed to form the Schiff base intermediate. This can be done as a separate step or in situ.

-

Cyclization: The benzalaminoacetal is added to a strong acid, such as concentrated sulfuric acid, typically at a controlled low temperature.

-

The reaction mixture is then stirred, often with gentle warming, for a specified period to effect cyclization and aromatization.

-

Work-up: The reaction is quenched by carefully pouring the acidic mixture into a beaker of ice and water.

-

The aqueous solution is neutralized and then made basic with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution).

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated. The crude isoquinoline is then purified, typically by vacuum distillation or column chromatography.

Part 3: The Isoquinoline Alkaloids - Nature's Pharmacopeia

The isoquinoline framework is the backbone of a multitude of naturally occurring alkaloids with a wide range of potent biological activities. These compounds are primarily found in plant families such as Papaveraceae, Berberidaceae, Ranunculaceae, and Fumariaceae.[1]

| Alkaloid | Key Natural Source(s) | Year of First Isolation | Primary Discoverer(s) | Noteworthy Biological Activity |

| Morphine | Papaver somniferum (Opium Poppy) | 1804 | Friedrich Sertürner | Potent analgesic[5][6][20] |

| Codeine | Papaver somniferum (Opium Poppy) | 1832 | Pierre Jean Robiquet | Analgesic, antitussive[20] |

| Papaverine | Papaver somniferum (Opium Poppy) | 1848 | Georg Merck | Vasodilator, smooth muscle relaxant[20] |

| Berberine | Berberis species, Coptis chinensis | 1830 | Buchner & Herberger | Antimicrobial, anti-inflammatory[9][11] |

| Tubocurarine | Chondrodendron tomentosum | 1897 (crude), 1935 (crystalline) | Boehm / King | Skeletal muscle relaxant[1] |

The diverse pharmacological profiles of these natural products have made them invaluable as both therapeutic agents and as lead compounds for the development of new drugs. The study of their biosynthesis, isolation, and mechanism of action continues to be a vibrant and fruitful area of research.

Conclusion: An Ever-Evolving Field

From its humble origins in coal tar to its central role in the chemistry of life-saving medicines, the journey of the isoquinoline ring system is a testament to the power of chemical discovery. The foundational synthetic reactions developed over a century ago remain cornerstones of organic synthesis, while the ongoing exploration of naturally occurring isoquinoline alkaloids continues to unveil new therapeutic possibilities. For the modern researcher in drug development, a deep understanding of the history, synthesis, and biological significance of isoquinoline compounds is not merely an academic exercise, but an essential component of the toolkit for innovation. The future of this remarkable scaffold is bright, with new synthetic methods and novel biological targets continually emerging, ensuring that the story of isoquinoline is far from over.

References

- 1. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. Morphine - Wikipedia [en.wikipedia.org]

- 5. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. As morphine turns 200 drug that blocks its side effects reveals new secrets - UChicago Medicine [uchicagomedicine.org]

- 7. scribd.com [scribd.com]

- 8. provita-nutrition.ca [provita-nutrition.ca]

- 9. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The status of and trends in the pharmacology of berberine: a bibliometric review [1985–2018] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. name-reaction.com [name-reaction.com]

- 17. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 21. chemistry-reaction.com [chemistry-reaction.com]

Introduction: Elucidating the Molecular Signature of a Key Heterocycle

An In-depth Technical Guide: Spectroscopic Data for 5-Chloroisoquinolin-6-ol

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the structural and electronic properties of novel heterocyclic compounds is paramount. This compound stands as a significant scaffold, with the isoquinoline core being a prominent feature in a vast array of biologically active compounds and natural products. The strategic placement of a chloro group at the C-5 position and a hydroxyl group at the C-6 position is anticipated to substantially modulate its physicochemical and pharmacological profile.

This technical guide provides a comprehensive, synthesized overview of the expected spectroscopic signature of this compound. As direct, comprehensive experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to predict its characteristics across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section delves into the causality behind the predicted data, offering field-proven insights into experimental design and data interpretation, and providing detailed, self-validating protocols for empirical verification.

dot graph "5_Chloroisoquinolin_6_ol" { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="1.2,0.75!"]; C4 [label="C", pos="1.2,-0.75!"]; C4a [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.2,-0.75!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-2.4,-1.5!"]; C8 [label="C", pos="-1.2,-2.25!"]; C8a [label="C", pos="0,0!"]; Cl [label="Cl", pos="-3.6,0.75!"]; O [label="O", pos="-3.6,-2.25!"]; H_O [label="H", pos="-4.2,-2.75!"];

H1 [label="H", pos="-1.8,1.25!"]; H3 [label="H", pos="1.8,1.25!"]; H4 [label="H", pos="1.8,-1.25!"]; H7 [label="H", pos="-3.0,-0.75!"]; H8 [label="H", pos="-1.2,-3.0!"];

N1 -- C1; C1 -- C8a; C8a -- N1; C8a -- C4a; C4a -- C4; C4 -- C3; C3 -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C5 -- Cl; C6 -- O; O -- H_O;

C1 -- H1; C3 -- H3; C4 -- H4; C7 -- H7; C8 -- H8; } Caption: Chemical Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, providing unparalleled insight into the atomic framework. For this compound, both ¹H and ¹³C NMR will offer a distinct fingerprint, shaped by the unique electronic environment of the fused heterocyclic system and its substituents.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to reveal five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core, in addition to a signal for the hydroxyl proton. The chemical shifts are governed by the anisotropic effects of the aromatic rings and the electronic influence of the nitrogen atom, the chloro group (electron-withdrawing), and the hydroxyl group (electron-donating).

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.0 - 9.2 | s | - |

| H-3 | ~7.6 - 7.8 | d | ~5-6 |

| H-4 | ~8.4 - 8.6 | d | ~5-6 |

| H-7 | ~7.4 - 7.6 | d | ~8-9 |

| H-8 | ~7.2 - 7.4 | d | ~8-9 |

| 6-OH | ~9.5 - 10.5 | s (broad) | - |

Expertise & Causality:

-

H-1 and H-3/H-4: The protons on the pyridine ring (H-1, H-3, H-4) are deshielded due to the electron-withdrawing effect of the nitrogen atom, thus appearing at a lower field. H-1, being adjacent to the nitrogen, is expected to be the most deshielded. H-3 and H-4 will exhibit a doublet splitting pattern due to their coupling with each other.

-

H-7 and H-8: The protons on the benzene ring are influenced by both the chloro and hydroxyl substituents. The hydroxyl group at C-6 is electron-donating, which would typically shield adjacent protons. However, the overall electronic environment of the fused ring system will result in their appearance in the aromatic region. They are expected to show doublet splitting from coupling to each other.

-

6-OH: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and temperature due to hydrogen bonding. In a polar aprotic solvent like DMSO, this peak is often more distinct than in CDCl₃.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[2]

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0 to 12 ppm.

-

Employ a standard 90° pulse angle.

-

Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals, one for each carbon atom in the isoquinoline framework. The chemical shifts are highly sensitive to the local electronic environment, providing a clear map of the molecule's carbon skeleton.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~150 - 155 |

| C-3 | ~120 - 125 |

| C-4 | ~135 - 140 |

| C-4a | ~125 - 130 |

| C-5 | ~128 - 133 |

| C-6 | ~155 - 160 |

| C-7 | ~115 - 120 |

| C-8 | ~110 - 115 |

| C-8a | ~140 - 145 |

Expertise & Causality:

-

Carbons bonded to Heteroatoms: C-6, being attached to the highly electronegative oxygen atom, is expected to be the most downfield signal. C-5, bonded to chlorine, will also be significantly deshielded. C-1 and C-8a, adjacent to the nitrogen, will also appear at a lower field.[3]

-

Quaternary Carbons: The quaternary carbons (C-4a, C-5, C-6, and C-8a) will generally show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.5 ppm).

-

Part 2: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule.[4] For this compound, high-resolution mass spectrometry (HRMS) will confirm the elemental composition, while tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation pathways.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 179/181 | [M]⁺˙ | Molecular ion peak with a ~3:1 isotopic ratio, characteristic of one chlorine atom. |

| 150/152 | [M-CHO]⁺ | Loss of a formyl radical. |

| 144 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 116 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment. |

Expertise & Causality:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak ([M]⁺˙). Due to the presence of chlorine, this will appear as a pair of peaks (M and M+2) with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.[5]

-

Fragmentation Pathways: Isoquinoline alkaloids exhibit characteristic fragmentation patterns.[6][7] Common fragmentations for this molecule would likely involve the loss of the chlorine atom and fragmentation of the ring system, potentially involving the loss of small neutral molecules like CO or HCN. The fragmentation will be dictated by the stability of the resulting carbocations and radical species.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Acquisition Parameters (ESI+):

-

Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental formula (C₉H₆ClNO).

-

Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.

-

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[9] The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, aromatic C-H, C=C, C=N, and C-Cl bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3600 | O-H stretch (H-bonded) | Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1550 - 1650 | C=C and C=N stretch (aromatic) | Medium to Strong |

| 1200 - 1300 | C-O stretch (phenol) | Strong |

| 700 - 800 | C-Cl stretch | Medium |

Expertise & Causality:

-

O-H Stretch: The most prominent feature will likely be a broad, strong absorption in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[10]

-

Aromatic Stretches: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system will give rise to a series of bands in the 1550-1650 cm⁻¹ region.

-

C-O and C-Cl Stretches: A strong band corresponding to the C-O stretching of the phenolic group is expected around 1200-1300 cm⁻¹. The C-Cl stretch will appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

-

-

Data Analysis:

-

Label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] For conjugated aromatic systems like this compound, the spectrum is characterized by intense absorptions in the UV region, corresponding to π → π* transitions.

Predicted UV-Vis Data (in Ethanol)

| λₘₐₓ (nm) | Electronic Transition |

| ~220 - 240 | π → π |

| ~270 - 290 | π → π |

| ~320 - 340 | π → π* |

Expertise & Causality:

-

π → π Transitions:* The extended π-electron system of the isoquinoline core gives rise to multiple absorption bands.[13] Similar to quinoline and isoquinoline, several distinct bands are expected. The exact position and intensity of these bands will be influenced by the chloro and hydroxyl substituents, which act as auxochromes, potentially causing a bathochromic (red) shift compared to the parent isoquinoline.[14] The solvent can also influence the λₘₐₓ values.[15]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or acetonitrile) of known concentration.

-

Perform serial dilutions to obtain a sample with an absorbance value between 0.1 and 1.0 at the expected λₘₐₓ to ensure adherence to the Beer-Lambert law.[1]

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path to record a baseline correction.

-

Replace the solvent in the sample cuvette with the sample solution.

-

Scan a wavelength range from 200 to 400 nm.[16]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated for each absorption band.

-

Conclusion

This technical guide provides a synthesized, in-depth analysis of the expected spectroscopic characteristics of this compound. The predicted NMR, MS, IR, and UV-Vis data, grounded in the established principles of spectroscopy and analysis of analogous compounds, offer a robust framework for the structural verification and quality control of this important heterocyclic compound. The detailed experimental protocols serve as a self-validating system for researchers to empirically confirm these spectral signatures. A thorough understanding and application of these spectroscopic techniques are indispensable for advancing the use of this compound in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. fiveable.me [fiveable.me]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Isoquinoline [webbook.nist.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. researchgate.net [researchgate.net]

- 15. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Scientist's Guide to Predicting NMR Spectra for Substituted Isoquinolines

A Technical Guide for Researchers in Drug Discovery and Organic Chemistry

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. For scientists working with substituted isoquinolines—a scaffold prevalent in pharmaceuticals and natural products—accurate interpretation and prediction of ¹H and ¹³C NMR spectra are critical for unambiguous structure elucidation and rapid compound characterization. This guide provides a comprehensive overview of the principles and practices for predicting the NMR spectra of these important N-heterocycles. We delve into the theoretical underpinnings of substituent effects, present a detailed, field-proven workflow for computational prediction using Density Functional Theory (DFT), and discuss the practical aspects of experimental validation. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals seeking to leverage predictive NMR methodologies to accelerate their research.

Introduction: The Isoquinoline Core and the NMR Challenge

The isoquinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products. Its rigid bicyclic framework provides a versatile scaffold for introducing substituents to modulate pharmacological activity. However, the nuanced electronic landscape of the heteroaromatic system means that even minor structural changes can lead to significant and sometimes non-intuitive shifts in the ¹H and ¹³C NMR spectra.

Assigning the correct structure to a novel substituted isoquinoline can be a time-consuming process, often requiring extensive 2D NMR experiments.[1] The ability to accurately predict NMR spectra in silico offers a powerful solution. By comparing computationally generated spectra with experimental data, researchers can:

-

Rapidly confirm or reject proposed structures.[2]

-

Differentiate between regioisomers that may be difficult to distinguish by other means.

-

Gain deeper insights into the electronic structure of the molecule.

-

Accelerate the overall pace of discovery and development.

This guide will equip you with the knowledge to implement a robust computational NMR prediction workflow.

Theoretical Foundations: Understanding Substituent Effects

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.[3] In substituted isoquinolines, the position, and electronic nature (electron-donating or electron-withdrawing) of a substituent dramatically alter the electron density distribution throughout the aromatic system, thereby influencing the chemical shifts of all protons and carbons.

These influences, known as substituent effects , are transmitted through two primary mechanisms:

-

Inductive Effects: Transmitted through sigma (σ) bonds, these effects are related to the electronegativity of the substituent and decay with distance.

-

Resonance (Mesomeric) Effects: Transmitted through the pi (π) system, these effects involve the delocalization of electrons and are most pronounced at the ortho and para positions relative to the substituent.

For example, an electron-donating group (EDG) like an amino (-NH₂) or methoxy (-OCH₃) group will increase electron density at specific positions, causing the corresponding ¹H and ¹³C nuclei to become more shielded and resonate at a lower chemical shift (upfield). Conversely, an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group will decrease electron density, leading to deshielding and a higher chemical shift (downfield).[4][5]

The interplay of these effects, combined with the inherent electronic properties of the isoquinoline nucleus (e.g., the electron-withdrawing nature of the nitrogen atom), governs the final appearance of the NMR spectrum.

Computational NMR Prediction: A Practical Workflow

Modern quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have made the in silico prediction of NMR spectra not only possible but also highly accurate.[6][7] The most widely used method for this purpose is the Gauge-Including Atomic Orbital (GIAO) method.[8][9]

The GIAO-DFT approach calculates the nuclear magnetic shielding tensors for a given molecule.[10] These shielding values are then converted into the familiar chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS).

Below is a step-by-step protocol for predicting the ¹H and ¹³C NMR spectra of a substituted isoquinoline.

Experimental Protocol 1: DFT-Based NMR Spectrum Prediction

Objective: To calculate the ¹H and ¹³C NMR chemical shifts for a given substituted isoquinoline structure.

Materials:

-

A computer with a molecular modeling software package (e.g., Gaussian, ORCA, NWChem).[11]

-

A molecule builder/visualizer (e.g., Avogadro, GaussView).

-

The 3D coordinates of the target substituted isoquinoline.

Methodology:

-

Step 1: Geometry Optimization.

-

Action: Build the 3D structure of your substituted isoquinoline. Perform a full geometry optimization.

-

Causality: An accurate NMR prediction requires an accurate molecular geometry. The optimization finds the lowest energy conformation of the molecule, which is the most representative structure. A common and robust level of theory for this step is ωB97xD/6-31G(d).[12]

-

-

Step 2: NMR Shielding Calculation.

-

Action: Using the optimized geometry from Step 1, perform a single-point energy calculation with the GIAO method to compute the nuclear magnetic shielding tensors.

-

Causality: This is the core quantum mechanical calculation. The GIAO method is essential for obtaining results that are independent of the molecule's orientation in space. A recommended level of theory for high accuracy is mPW1PW91/6-31G(d,p) or PBE0/6-31G(d).[2][12]

-

-

Step 3: Solvent Effects.

-

Action: Incorporate the effect of the NMR solvent (e.g., CDCl₃, DMSO-d₆) into the calculation using a Polarizable Continuum Model (PCM).[13][14]

-

Causality: Solvents can significantly influence chemical shifts through intermolecular interactions.[15][16][17] A PCM approximates the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects and improve prediction accuracy.[14]

-

-

Step 4: Reference Standard Calculation.

-

Action: Perform the same geometry optimization and GIAO NMR shielding calculation (Steps 1 & 2) for the reference standard, Tetramethylsilane (TMS). Crucially, this must be done at the exact same level of theory and with the same solvent model.

-

Causality: Chemical shifts are relative values. To convert the absolute shielding tensors (σ_iso) calculated by DFT into chemical shifts (δ), you must subtract them from the shielding tensor of a known reference.

-

-

Step 5: Chemical Shift Calculation.

-

Action: Calculate the final predicted chemical shift (δ_pred) for each nucleus (X) using the following equation: δ_pred(X) = σ_iso(TMS) - σ_iso(X)

-

Causality: This equation directly converts the calculated absolute shieldings into the chemical shifts that are comparable to experimental spectra.

-

-

Step 6: Linear Scaling and Validation.

-